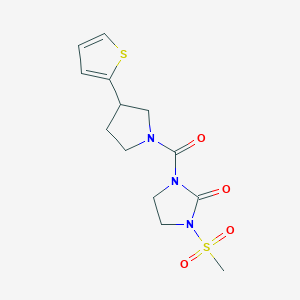

1-(Methylsulfonyl)-3-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one

Description

This compound features a hybrid heterocyclic scaffold combining an imidazolidin-2-one core substituted with a methylsulfonyl group and a pyrrolidine ring bearing a thiophen-2-yl moiety.

Properties

IUPAC Name |

1-methylsulfonyl-3-(3-thiophen-2-ylpyrrolidine-1-carbonyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S2/c1-22(19,20)16-7-6-15(13(16)18)12(17)14-5-4-10(9-14)11-3-2-8-21-11/h2-3,8,10H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWHKWKONAKMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Methylsulfonyl)-3-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by recent research findings.

The compound can be synthesized through a multi-step process involving the formation of the imidazolidinone core followed by the introduction of the thiophene and methylsulfonyl groups. The typical synthetic route includes:

- Formation of the Imidazolidinone : Starting from appropriate amino acids or derivatives.

- Cyclization : Under controlled conditions to form the imidazolidinone structure.

- Substitution Reactions : Introducing thiophene and methylsulfonyl groups via sulfonylation and electrophilic aromatic substitution.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl group enhances binding affinity, while the thiophene ring contributes to π-π interactions, stabilizing the compound's interaction with target proteins.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values suggest potent activity against Gram-positive bacteria, including resistant strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 2.0 |

| Enterococcus faecalis (VRE) | 4.0 |

| Micrococcus luteus | 1.0 |

Anticancer Potential

The compound has also been evaluated for anticancer activity in vitro. It demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest, primarily through inhibition of key signaling pathways.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and assessed their antimicrobial activities. The results indicated that modifications to the thiophene ring significantly enhanced antibacterial potency, suggesting structure-activity relationships (SAR) that could guide future drug development .

Study 2: Anticancer Activity

Another investigation reported in Cancer Research focused on the effects of this compound on human cancer cell lines. The study revealed that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis

When compared to similar compounds, such as 1-(Methylsulfonyl)-3-(furan-2-yl)pyrrolidine and 1-(Methylsulfonyl)-3-(pyridin-2-yl)pyrrolidine, this compound exhibited unique biological profiles due to the presence of the thiophene moiety. This structural difference is crucial for its enhanced biological activity.

| Compound | Main Activity | Notable Features |

|---|---|---|

| 1-(Methylsulfonyl)-3-(furan-2-yl)pyrrolidine | Moderate Antimicrobial | Furan ring provides different electronic properties |

| 1-(Methylsulfonyl)-3-(pyridin-2-yl)pyrrolidine | Limited Anticancer | Pyridine ring alters binding interactions |

| 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine | Strong Antimicrobial & Anticancer | Thiophene enhances binding affinity |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Effects on Bioactivity

- The methylsulfonyl group in the target compound and its analogs (e.g., ) is critical for enhancing solubility and binding to sulfonamide-sensitive enzymes or receptors. In contrast, trifluoromethyl groups (e.g., ) improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration.

- The thiophen-2-yl-pyrrolidine moiety in the target compound distinguishes it from pyrethroid-like analogs (e.g., ), which rely on chlorotrifluoropropenyl-cyclopropane for insecticidal activity. Thiophene’s aromaticity may enable interactions with cytochrome P450 enzymes or ion channels .

Crystallographic and Conformational Properties The monoclinic crystal system (space group P21/c) observed in the pyrethroid analog suggests a rigid conformation stabilized by hydrogen bonding (N–H···O=S interactions). In contrast, thiophene-containing pyrimidines (e.g., ) adopt planar configurations conducive to intercalation with DNA or proteins.

Synthetic Accessibility The target compound’s synthesis likely involves multi-step coupling of pyrrolidine-thiophene and imidazolidinone precursors, similar to methods in (83% yield for a trifluoromethyl analog). By comparison, pyrimidine-thiophene derivatives () are synthesized via cyclocondensation, achieving moderate yields (60–75%).

Discussion of Contradictions and Limitations

- Bioactivity Discrepancies : While methylsulfonyl analogs () are pesticidal, trifluoromethyl-thiadiazole derivatives () exhibit herbicidal activity, indicating substituent-dependent mechanism divergence.

- Synthetic Challenges : The steric bulk of the pyrrolidine-thiophene group in the target compound may complicate crystallization compared to smaller analogs (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.